molecular formula C11H13Cl2FN2O B1376639 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride CAS No. 1423024-58-1

4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride

Cat. No.: B1376639
CAS No.: 1423024-58-1
M. Wt: 279.13 g/mol
InChI Key: MMHDDFTYCJCWFC-UHFFFAOYSA-N
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Description

4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an amino group, a chloro-fluorophenyl group, and a pyrrolidinone ring. Its hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a substituted amide, under acidic or basic conditions.

    Introduction of the Chloro-Fluorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a chloro-fluorobenzene derivative reacts with the pyrrolidinone intermediate.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under suitable conditions.

    Reduction: The chloro and fluoro substituents can be selectively reduced to form the corresponding dehalogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride
  • 4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
  • 4-Amino-5-(4-bromophenyl)-1-methylpyrrolidin-2-one hydrochloride

Uniqueness

4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The combination of these substituents can enhance the compound’s potency, selectivity, and overall pharmacological profile compared to its analogs.

Properties

IUPAC Name

4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHDDFTYCJCWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423024-58-1
Record name 2-Pyrrolidinone, 4-amino-5-(4-chloro-3-fluorophenyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
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4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
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4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
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4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
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4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 6
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